molecular formula C28H20O8 B2380757 13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione CAS No. 375359-23-2

13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

Cat. No. B2380757
CAS RN: 375359-23-2
M. Wt: 484.46
InChI Key: WBEVDVOVJQOHGM-UHFFFAOYSA-N
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Description

The compound is related to the 3,4,5-trimethoxyphenyl (TMP) moiety . TMP is a critical component present in many Colchicine binding site inhibitors (CBSIs), which are potential antimitotic drugs . CBSIs are generally much less susceptible to resistance caused by the overexpression of drug efflux pumps .


Synthesis Analysis

The synthesis of TMP-related compounds is a topic of research. For example, a potent CBSI, VERU-111, that contains the TMP moiety has been reported . An analogue of VERU-111, referred to as 13f, was found to be significantly more potent than VERU-111 . The X-ray crystal structure of 13f in complex with tubulin confirmed its direct binding to the colchicine site .

Scientific Research Applications

Structural and Chemical Properties

A study by Yu and Yang (2005) explored the structural properties of a nickel(II) complex with a macrocyclic ligand, demonstrating the compound's potential in coordination chemistry and metal complex formation (Yu & Yang, 2005). This research area is significant for understanding complex formation and its applications in various fields, including catalysis and material science.

Applications in Organic Synthesis

Nisar et al. (2010) investigated cyclopeptide alkaloids, including compounds structurally related to the specified chemical, highlighting its relevance in the synthesis of bioactive compounds (Nisar et al., 2010). The study of such compounds is crucial for the development of new pharmaceuticals and understanding natural product chemistry.

Complex Formation with Metals

Kılıç and Gündüz (1986) synthesized macrocyclic dilactams and studied their complexes with Ba(II) and Mg(II), indicating the compound's role in forming metal-ligand complexes (Kılıç & Gündüz, 1986). Such complexes have applications in catalysis, material science, and environmental chemistry.

Natural Product Chemistry

Siddiqui et al. (2004) isolated compounds from the fruit coats of Madhuca latifolia, including a compound with a similar structure, demonstrating the compound's relevance in natural product chemistry and pharmacognosy (Siddiqui et al., 2004). The study of such natural products is essential for drug discovery and understanding plant biochemistry.

Pharmacological Research

Szulczyk et al. (2013) synthesized a series of arylpiperazine derivatives of a structurally similar compound, indicating its potential use in the development of pharmacologically active molecules (Szulczyk et al., 2013). Research in this area contributes to the development of new drugs and therapeutic agents.

Future Directions

The future directions of research on TMP-related compounds could involve the development of new generations of antimitotic drugs . These drugs could potentially overcome the issue of resistance caused by the overexpression of drug efflux pumps .

properties

IUPAC Name

13-(3,4,5-trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O8/c1-31-19-12-14(13-20(32-2)26(19)33-3)21-22-24(15-8-4-6-10-17(15)34-27(22)29)36-25-16-9-5-7-11-18(16)35-28(30)23(21)25/h4-13,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVDVOVJQOHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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